4-bromo-N-[(5-methylfuran-2-yl)methyl]aniline
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Overview
Description
4-bromo-N-[(5-methylfuran-2-yl)methyl]aniline is an organic compound with the molecular formula C12H12BrNO. It is a derivative of aniline, where the aniline nitrogen is substituted with a 5-methylfuran-2-ylmethyl group, and the benzene ring is substituted with a bromine atom at the para position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-N-[(5-methylfuran-2-yl)methyl]aniline typically involves a multi-step process:
Bromination: The starting material, aniline, undergoes bromination to introduce a bromine atom at the para position.
Furan Substitution: The brominated aniline is then reacted with 5-methylfuran-2-carbaldehyde in the presence of a reducing agent to form the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-bromo-N-[(5-methylfuran-2-yl)methyl]aniline can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The furan ring and the aniline nitrogen can participate in oxidation and reduction reactions, respectively.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium carbonate in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an alkyl halide can yield an alkylated aniline derivative, while oxidation of the furan ring can produce a furanone derivative .
Scientific Research Applications
4-bromo-N-[(5-methylfuran-2-yl)methyl]aniline has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound can be incorporated into polymers or other materials to impart specific properties, such as increased thermal stability or electronic conductivity.
Biological Studies: It can serve as a probe or ligand in biochemical assays to study enzyme activity or receptor binding.
Mechanism of Action
The mechanism of action of 4-bromo-N-[(5-methylfuran-2-yl)methyl]aniline depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The furan ring and aniline nitrogen can participate in hydrogen bonding or π-π interactions, facilitating binding to the target molecule .
Comparison with Similar Compounds
Similar Compounds
4-bromo-2-methylaniline: Similar structure but lacks the furan ring, which may result in different chemical and biological properties.
5-bromo-N-(4-methylphenyl)furan-2-carboxamide: Contains a furan ring and a bromine atom but differs in the position and nature of the substituents.
Uniqueness
4-bromo-N-[(5-methylfuran-2-yl)methyl]aniline is unique due to the presence of both a bromine atom and a furan ring, which can confer distinct reactivity and binding properties. This combination of functional groups makes it a versatile compound for various applications in research and industry .
Properties
Molecular Formula |
C12H12BrNO |
---|---|
Molecular Weight |
266.13 g/mol |
IUPAC Name |
4-bromo-N-[(5-methylfuran-2-yl)methyl]aniline |
InChI |
InChI=1S/C12H12BrNO/c1-9-2-7-12(15-9)8-14-11-5-3-10(13)4-6-11/h2-7,14H,8H2,1H3 |
InChI Key |
MIUOMMLLXBPQKB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(O1)CNC2=CC=C(C=C2)Br |
Origin of Product |
United States |
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